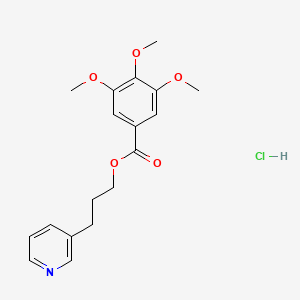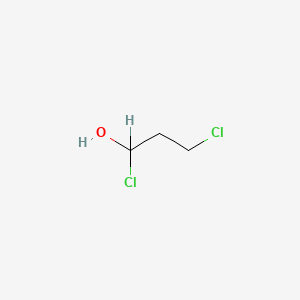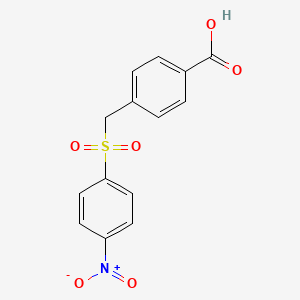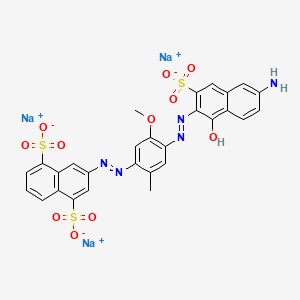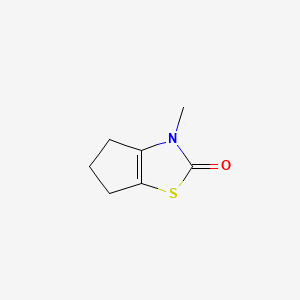
Sialic acid lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sialic acid lactone: is a derivative of sialic acids, which are a family of nine-carbon sugars commonly found at the terminal positions of glycan chains on glycoproteins and glycolipids. These compounds play crucial roles in various biological processes, including cell-cell interactions, immune responses, and pathogen recognition. Sialic acid lactones are formed through the intramolecular cyclization of sialic acids, resulting in the formation of a lactone ring structure .
準備方法
Synthetic Routes and Reaction Conditions: Sialic acid lactones can be synthesized through the intramolecular lactonization of sialic acids. This process typically involves the activation of the carboxyl group of sialic acid, followed by cyclization to form the lactone ring. Common methods include:
Chemical Activation: Using carboxyl group activators such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt).
Enzymatic Methods: Employing sialidases to cleave sialic acids from glycoproteins, followed by lactonization under controlled conditions.
Industrial Production Methods: Industrial production of sialic acid lactones is less common due to the complexity of the synthesis and the need for precise control over reaction conditions. advancements in biotechnological methods and enzymatic synthesis are paving the way for more efficient production processes .
化学反応の分析
Types of Reactions: Sialic acid lactones undergo various chemical reactions, including:
Oxidation: Sialic acid lactones can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of sialic acid lactones can yield sialic acid derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the lactone ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and methylamine (MeNH₂) are employed in substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Reduced sialic acid derivatives.
Substitution Products: Amide or ester derivatives.
科学的研究の応用
Sialic acid lactones have a wide range of applications in scientific research, including:
作用機序
The mechanism of action of sialic acid lactones involves their interaction with specific molecular targets and pathways:
Molecular Targets: Sialic acid lactones primarily target sialic acid-binding proteins, such as lectins and selectins, which mediate cell-cell interactions and immune responses.
Pathways Involved: These compounds can modulate signaling pathways involved in immune responses, inflammation, and pathogen recognition by binding to their respective receptors.
類似化合物との比較
N-Acetylneuraminic Acid (Neu5Ac): The most common form of sialic acid, which can also form lactones under specific conditions.
N-Glycolylneuraminic Acid (Neu5Gc): Another sialic acid derivative with similar properties but differing in the presence of a glycolyl group.
3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid (KDN): A sialic acid analog with a hydroxyl group instead of an amino group at the C5 position.
Uniqueness: Sialic acid lactones are unique due to their lactone ring structure, which imparts distinct chemical and biological properties. This structural feature allows them to participate in specific reactions and interactions that are not possible with other sialic acid derivatives .
特性
CAS番号 |
116897-96-2 |
|---|---|
分子式 |
C18H25NO11 |
分子量 |
431.4 g/mol |
IUPAC名 |
[(2R)-2-[(1S,2S,5R,7S,8R)-8-acetamido-7-acetyloxy-5-methoxy-4-oxo-3,9-dioxabicyclo[3.3.1]nonan-2-yl]-2-acetyloxyethyl] acetate |
InChI |
InChI=1S/C18H25NO11/c1-8(20)19-14-12(27-10(3)22)6-18(25-5)17(24)29-15(16(14)30-18)13(28-11(4)23)7-26-9(2)21/h12-16H,6-7H2,1-5H3,(H,19,20)/t12-,13+,14+,15+,16-,18+/m0/s1 |
InChIキー |
CWJDLYOTRDFZEG-DGPLXJDWSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@]2(C(=O)O[C@@H]([C@H]1O2)[C@@H](COC(=O)C)OC(=O)C)OC)OC(=O)C |
正規SMILES |
CC(=O)NC1C(CC2(C(=O)OC(C1O2)C(COC(=O)C)OC(=O)C)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


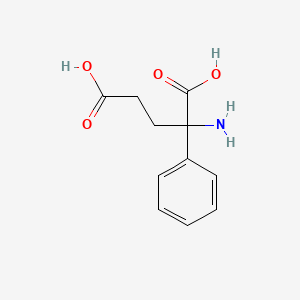
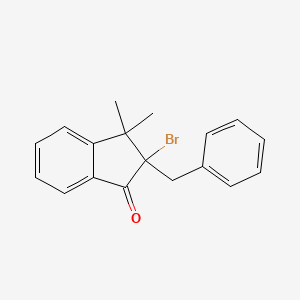
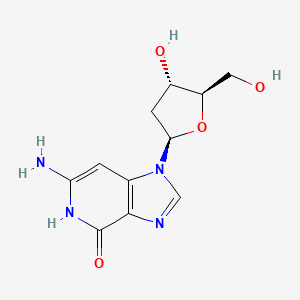
![Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12798835.png)
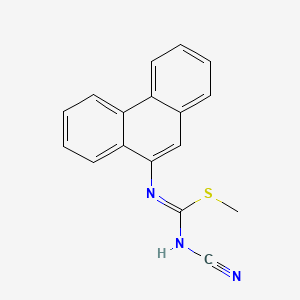
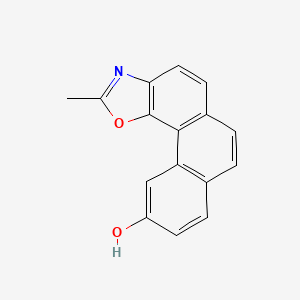
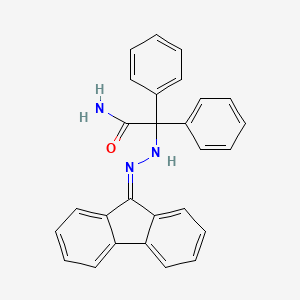
![(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B12798852.png)
